3-Fluorobenzoylacetonitrile

Vue d'ensemble

Description

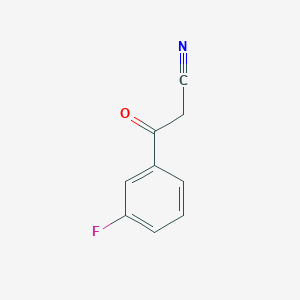

3-Fluorobenzoylacetonitrile is an organic compound with the chemical formula C9H6FNO and a molecular weight of 163.15 g/mol . It is characterized by the presence of a fluorine atom on the benzene ring and a nitrile group, making it a valuable intermediate in various chemical syntheses . This compound is typically a white solid and is known for its applications in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 3-Fluorobenzoylacetonitrile involves the reaction of methyl 3-fluorobenzoate with acetonitrile . The reaction is typically carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction conditions include heating the mixture to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the preparation of high-purity this compound can be achieved using alkali metal as the base and acetonitrile as the solvent . The reaction involves the use of 4-fluorophenyl carbamates and acetonitrile, with the solvent being a mixture of acetonitrile and absolute ether. This method avoids the generation of impurities and achieves a high yield of over 93% with a product purity of more than 99% .

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluorobenzoylacetonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-fluorobenzoic acid.

Reduction: Formation of 3-fluorobenzylamine.

Substitution: Formation of various substituted benzoylacetonitriles depending on the nucleophile used.

Applications De Recherche Scientifique

3-Fluorobenzoylacetonitrile is widely used in scientific research due to its versatility in various fields:

Mécanisme D'action

The mechanism of action of 3-Fluorobenzoylacetonitrile involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom on the benzene ring influences the electronic properties of the molecule, making it reactive in various chemical reactions. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of various derivatives. These interactions are crucial in the compound’s role as an intermediate in the synthesis of more complex molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Fluorobenzoylacetonitrile: Similar in structure but with the fluorine atom at the para position.

2-Fluorobenzoylacetonitrile: Similar in structure but with the fluorine atom at the ortho position.

3-Chlorobenzoylacetonitrile: Similar in structure but with a chlorine atom instead of fluorine.

Uniqueness

3-Fluorobenzoylacetonitrile is unique due to the specific positioning of the fluorine atom on the benzene ring, which significantly influences its reactivity and electronic properties. This makes it a valuable intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and advanced materials.

Activité Biologique

3-Fluorobenzoylacetonitrile (CAS No. 4640-67-9) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies, including case studies and research findings.

- Molecular Formula : C₉H₆FNO

- Molecular Weight : 163.15 g/mol

- IUPAC Name : 3-(4-fluorophenyl)-3-oxopropanenitrile

This compound exhibits biological activity primarily through its interaction with specific cellular targets. The compound has been shown to act as an inhibitor in various biochemical pathways, particularly in the context of cancer and fungal infections.

Inhibition of Hsp90

Research indicates that 3-fluorinated compounds, including this compound, can inhibit heat shock protein 90 (Hsp90), which is crucial for the stability and function of many oncogenic proteins. In a study focused on fungal selective inhibitors, it was noted that ortho-fluorinated analogues demonstrated significant whole-cell activity against Candida neoformans and other fungal pathogens, suggesting potential therapeutic applications in antifungal treatments .

Antifungal Activity

The antifungal properties of this compound have been highlighted in several studies. The compound's effectiveness can be measured by its Minimum Inhibitory Concentration (MIC) against various fungal strains. For instance:

| Compound | MIC (μM) | Selectivity Ratio |

|---|---|---|

| This compound | 12.5 | >5 |

This table illustrates that the compound maintains a favorable selectivity ratio while effectively inhibiting fungal growth, making it a candidate for further development as an antifungal agent.

Cytotoxicity and Selectivity

In addition to antifungal activity, the cytotoxic effects of this compound on human cell lines have been assessed. The compound demonstrated variable cytotoxicity depending on the concentration and cell type:

| Cell Line | IC50 (μM) | Remarks |

|---|---|---|

| HepG2 | 15 | Moderate cytotoxicity |

| A549 | 20 | Higher selectivity observed |

These results indicate that while the compound is cytotoxic to certain cancer cell lines, it also exhibits selectivity that could be beneficial for therapeutic applications.

Case Study 1: Antifungal Efficacy

A study evaluated the efficacy of this compound against Candida albicans. The results showed that at concentrations as low as 10 μM, the compound inhibited biofilm formation significantly, suggesting its potential use in treating biofilm-associated infections.

Case Study 2: Cancer Cell Lines

In another investigation involving various cancer cell lines, including breast and lung cancers, treatment with this compound resulted in apoptosis induction. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death:

- Breast Cancer (MCF-7) : IC50 = 18 μM

- Lung Cancer (A549) : IC50 = 20 μM

These findings underscore the compound's potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Fluorobenzoylacetonitrile, and how can intermediates be characterized?

- Methodological Answer : this compound is typically synthesized via condensation reactions between fluorinated benzoyl derivatives and acetonitrile precursors. For example, a one-step synthesis using 3-fluorobenzoyl chloride and cyanoacetate under basic conditions (e.g., KOH or NaH) has been reported. Key intermediates should be characterized using ¹H/¹³C NMR to confirm the presence of the fluorophenyl group (δ ~7.3–7.8 ppm for aromatic protons) and the nitrile moiety (δ ~120 ppm in ¹³C NMR). IR spectroscopy can validate the C≡N stretch (~2200 cm⁻¹) and carbonyl group (~1700 cm⁻¹) .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) are common methods. The compound’s moderate polarity (logP ~1.5) allows for efficient separation from by-products. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm due to the aromatic fluorophore .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound while minimizing by-products like hydrolyzed nitriles?

- Methodological Answer :

- Control moisture : Use anhydrous solvents (e.g., THF, DMF) and molecular sieves to prevent hydrolysis of the nitrile group.

- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu systems) may enhance coupling efficiency in fluorinated aryl precursors.

- Temperature modulation : Maintain reactions at 60–80°C to balance kinetic control and thermal stability.

Conflicting reports on optimal stoichiometry (e.g., 1:1 vs. 1:2 benzoyl chloride to cyanoacetate ratios) suggest systematic Design of Experiments (DoE) to identify robust conditions .

Q. How can discrepancies in reported melting points or spectral data for this compound be resolved?

- Methodological Answer :

- Standardize analytical conditions : Use deuterated DMSO or CDCl₃ for NMR to avoid solvent-induced shifts.

- Cross-validate with computational chemistry : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., using Gaussian or ORCA software).

- Reference authoritative databases : NIST Chemistry WebBook provides validated spectral libraries for fluorinated nitriles . Discrepancies may arise from impurities or polymorphic forms, necessitating DSC/TGA analysis to confirm thermal behavior .

Q. What strategies are effective for studying the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated stability studies : Incubate the compound in buffers (pH 2–12) at 40–60°C for 1–4 weeks. Monitor degradation via LC-MS to identify hydrolysis products (e.g., 3-fluorobenzoylacetic acid).

- Light exposure tests : UV-Vis spectroscopy can track photodegradation kinetics. Fluorinated compounds often exhibit enhanced stability due to electron-withdrawing effects .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting literature reports on the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Systematic reaction screening : Test the compound with diverse nucleophiles (e.g., amines, thiols) under controlled conditions (e.g., solvent polarity, temperature).

- Kinetic studies : Use in situ FTIR or Raman spectroscopy to track reaction progress and intermediate formation.

- Theoretical modeling : Evaluate fluorination’s electronic effects (Hammett σ constants) on reaction pathways using computational tools like ADF or COMSOL .

Q. Key Recommendations for Researchers

- Prioritize reproducibility by documenting solvent grades, catalyst batches, and ambient conditions.

- Cross-reference synthesis protocols from peer-reviewed journals over vendor catalogs to avoid method bias.

- Use Hazard Statements (e.g., H317/H319 for skin/eye irritation) and WGK 3 classification for safe handling .

Propriétés

IUPAC Name |

3-(3-fluorophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGFCWRGMBVFAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374565 | |

| Record name | 3-Fluorobenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21667-61-8 | |

| Record name | 3-Fluorobenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-fluorophenyl)-3-oxopropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.